Cortistatin14
Overview
Description
Cortistatin-14 is a cyclic neuropeptide that shares structural similarities with somatostatin. It can bind to all five cloned somatostatin receptors and the ghrelin receptor, exerting various biological activities. Cortistatin-14 coexists with gamma-aminobutyric acid within the cortex and hippocampus, playing a role in modulating neuronal activity and potentially influencing mood and cognitive functions .
Mechanism of Action
Target of Action
Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets. CST-14 also co-exists with GABA within the cortex and hippocampus .
Mode of Action
CST-14 interacts with its targets (SSTRs and the ghrelin receptor) to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin receptor .
Biochemical Pathways
CST-14 affects the ghrelin and GABA A receptor signaling pathways . It has been found to decrease CST-14 mRNA and BDNF mRNA in the hippocampus and cortex when mice are exposed to stress .
Pharmacokinetics
It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .
Biochemical Analysis
Biochemical Properties
CST-14 interacts with various biomolecules, including enzymes and proteins. It binds and exerts its function via the somatostatin receptors (sst1-sst5) and the ghrelin receptor . It has been found to have anticonvulsive, neuroprotective, and significant anti-inflammatory properties .
Cellular Effects
CST-14 has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, CST-14 has been shown to produce antidepressant-like effects in mice, and these effects were found to be mediated by the ghrelin and GABA A receptor .
Molecular Mechanism
CST-14 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The antidepressant-like effects of CST-14 were significantly reversed by a ghrelin receptor antagonist, but not by a SSTRs antagonist . This suggests that CST-14’s effects are mediated primarily through the ghrelin receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, CST-14 has been observed to produce rapid antidepressant effects
Dosage Effects in Animal Models
The effects of CST-14 vary with different dosages in animal models . For instance, intraperitoneal injection of CST-14 at doses of 0.1, 0.5, 1, 5, and 10 mg/kg was found to inhibit gastrointestinal transit in mice
Metabolic Pathways
It is known to interact with the somatostatin and ghrelin receptors , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not yet fully known.
Transport and Distribution
It is known to co-exist with GABA within the cortex and hippocampus , suggesting that it may be transported and distributed in similar ways to GABA.
Subcellular Localization
Given its interactions with the somatostatin and ghrelin receptors , it is likely that it is localized to the same subcellular compartments as these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortistatin-14 is synthesized using a standard Fmoc-based solid-phase synthetic method. The crude peptides obtained are purified to homogeneity using preparative high-performance liquid chromatography. The purity of the peptides is confirmed by analytical high-performance liquid chromatography, and the structure is assigned using electrospray ionization time-of-flight mass spectrometry .
Industrial Production Methods: While specific industrial production methods for Cortistatin-14 are not extensively documented, the synthesis typically involves solid-phase peptide synthesis techniques, which are scalable for industrial applications. These methods ensure high purity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cortistatin-14 primarily undergoes binding interactions with receptors rather than traditional chemical reactions like oxidation or reduction. Its biological activity is mediated through its interaction with somatostatin receptors and the ghrelin receptor .
Common Reagents and Conditions: The synthesis of Cortistatin-14 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and cleavage reagents like trifluoroacetic acid. The conditions typically involve solid-phase synthesis protocols with specific deprotection and coupling cycles .
Major Products Formed: The primary product of the synthesis is Cortistatin-14 itself, with high purity confirmed through analytical techniques. No significant by-products are typically reported due to the specificity of the solid-phase synthesis method .
Scientific Research Applications
Cortistatin-14 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Somatostatin-28: Another variant of somatostatin with similar receptor binding properties and physiological effects.
Growth Hormone-Releasing Hormone: Interacts with similar receptors and influences growth hormone secretion.
Uniqueness of Cortistatin-14: Cortistatin-14 is unique in its ability to bind both somatostatin receptors and the ghrelin receptor, which somatostatin does not. This dual receptor interaction allows Cortistatin-14 to exert a broader range of biological activities, including its potential antidepressant and neuroprotective effects .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPLNQJNRBRNY-WYYADCIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H113N19O19S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583202 | |
Record name | PUBCHEM_16133803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1721.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186901-48-4 | |
Record name | PUBCHEM_16133803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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